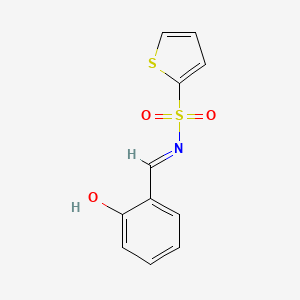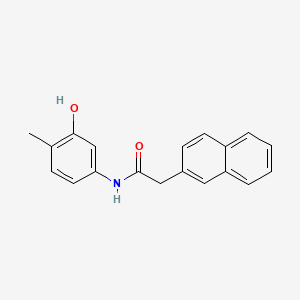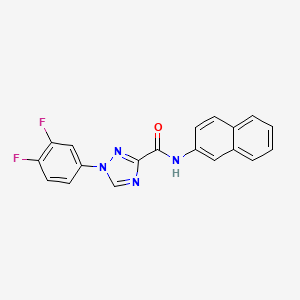
N-(2-hydroxybenzylidene)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxybenzylidene)-2-thiophenesulfonamide: is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of a primary amine with a carbonyl compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxybenzylidene)-2-thiophenesulfonamide typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2-thiophenesulfonamide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine by hydrogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.
Substitution: Electrophilic substitution reactions often require acidic or basic catalysts, depending on the nature of the substituent being introduced.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzylidene derivatives.
科学研究应用
Chemistry: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties .
Biology: The compound exhibits biological activity, including antimicrobial and antioxidant properties. It has been investigated for its potential use in developing new antimicrobial agents .
Medicine: Research has shown that Schiff bases, including this compound, possess anticancer properties. They can induce cell cycle arrest and apoptosis in cancer cells .
Industry: In the industrial sector, Schiff bases are used as intermediates in the synthesis of dyes, pigments, and polymers
作用机制
The mechanism of action of N-(2-hydroxybenzylidene)-2-thiophenesulfonamide involves its ability to chelate metal ions, which is crucial for its biological activity. The compound can inhibit enzymes by binding to their active sites, thereby disrupting their function. In cancer cells, it induces apoptosis by interfering with iron metabolism and modulating chromatin structure .
相似化合物的比较
- N-(2-hydroxybenzylidene)benzohydrazide
- N-(2-hydroxybenzylidene)pyrazine-N-oxide-carbohydrazide
- N-(2-hydroxybenzylidene)cinnamohydrazide
Comparison: N-(2-hydroxybenzylidene)-2-thiophenesulfonamide is unique due to the presence of the thiophenesulfonamide moiety, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
属性
分子式 |
C11H9NO3S2 |
|---|---|
分子量 |
267.3 g/mol |
IUPAC 名称 |
(NE)-N-[(2-hydroxyphenyl)methylidene]thiophene-2-sulfonamide |
InChI |
InChI=1S/C11H9NO3S2/c13-10-5-2-1-4-9(10)8-12-17(14,15)11-6-3-7-16-11/h1-8,13H/b12-8+ |
InChI 键 |
SZFYKLJMOLVNCV-XYOKQWHBSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/S(=O)(=O)C2=CC=CS2)O |
规范 SMILES |
C1=CC=C(C(=C1)C=NS(=O)(=O)C2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B13368129.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368135.png)
![6,8,10-Trimethyl-5,6-dihydroimidazo[1,5-c]pyrimido[5,4-e]pyrimidine](/img/structure/B13368151.png)
![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(2-oxo-2-phenylethyl)acetamide](/img/structure/B13368156.png)

![N-[2-(4-bromophenoxy)ethyl]-N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13368169.png)
![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13368175.png)

![6-(4-Tert-butylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368186.png)
![6-(3-Ethoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368189.png)
![6-[3-(Allyloxy)phenyl]-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368197.png)
![N-methyl-4-{4-[4-(methylamino)phenoxy]butoxy}aniline](/img/structure/B13368209.png)

